molecular formula C36H72O7 B592539 Myricanol triacetate CAS No. 34509-52-9

Myricanol triacetate

Cat. No.: B592539
CAS No.: 34509-52-9
M. Wt: 616.965
InChI Key: MFGOMAMZKDKXRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Myricanol triacetate (CAS: 34509-52-9) is a semisynthetic derivative of myricanol, a cyclic diarylheptanoid naturally isolated from Myrica species, such as Myrica rubra and Myrica cerifera. The parent compound, myricanol, is a [7,0]-metacyclophane with axial chirality and a central stereogenic carbon, contributing to its diverse biological activities, including anti-inflammatory, neuroprotective, and anticancer effects . This compound is synthesized via acetylation of myricanol’s hydroxyl groups, resulting in a molecular formula of C₂₇H₃₂O₈ and a molecular weight of 484.538 g/mol . It is widely used as an analytical reference standard (HPLC ≥98% purity) for quality control in pharmaceutical and botanical research .

Properties

CAS No.

34509-52-9

Molecular Formula

C36H72O7

Molecular Weight

616.965

IUPAC Name

acetic acid;triacontanal

InChI

InChI=1S/C30H60O.3C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31;3*1-2(3)4/h30H,2-29H2,1H3;3*1H3,(H,3,4)

InChI Key

MFGOMAMZKDKXRC-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=O.CC(=O)O.CC(=O)O.CC(=O)O

Appearance

Powder

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: Myricanol triacetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts for substitution reactions. The specific conditions depend on the desired reaction and the target product.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Myricanol triacetate belongs to the diarylheptanoid family, which includes structurally related compounds with varying substituents and macrocyclic configurations. Key structural analogs and their properties are summarized below:

Compound CAS Number Molecular Weight (g/mol) Key Structural Features Biological Activities
This compound 34509-52-9 484.538 Acetylated hydroxyl groups on myricanol Analytical standard; understudied bioactivity
Myricanol - ~332.39* Cyclic diarylheptanoid with free hydroxyls Anti-cancer (modulates Bax/Bcl-2), neuroprotective, anti-Alzheimer
Dimethylmyricacene - - Methylated derivative of myricanol Inhibits human topoisomerase I (hTop1)
Rubranol 211126-61-3 332.391 Linear diarylheptanoid Not well-characterized
6-O-Cinnamoylcatalpol 136807-41-5 492.473 Cinnamoyl-substituted iridoid glycoside No reported bioactivity in evidence

*Molecular weight inferred from related compounds in and .

Key Observations :

  • Acetylation vs. Methylation: Unlike dimethylmyricacene, this compound lacks hTop1 inhibitory activity, highlighting the importance of methylation over acetylation for this specific target .
  • Size and Lipophilicity: this compound’s higher molecular weight and acetyl groups likely enhance its stability but may reduce bioavailability compared to smaller analogs like myricanol.

Biological Activity

Myricanol triacetate, a derivative of myricanol, is a phenolic compound isolated from the root barks of Myrica cerifera L.. This compound has garnered attention for its diverse biological activities, including cytotoxicity against cancer cells, neuroprotective effects, and antioxidant properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound.

Chemical Profile

  • Molecular Formula : C27H32O8
  • Molecular Weight : 484.54 g/mol

1. Cytotoxicity

This compound exhibits significant cytotoxic effects on various cancer cell lines. Research indicates that it induces apoptosis in human cancer cells through multiple pathways.

  • Case Study : In a study involving MCF-7 breast cancer cells, this compound was shown to induce ROS-dependent mitochondrial-mediated apoptosis. The IC50 values ranged from 5.3 µM to 24.2 µM across different cancer cell lines, demonstrating its potential as an anticancer agent .
Cell LineIC50 (µM)
HL60 (Leukemia)5.3
A549 (Lung)24.2
SK-BR-3 (Breast)3.1

2. Neuroprotective Effects

This compound has been investigated for its neuroprotective properties, particularly against oxidative stress-induced damage.

  • Research Findings : A study showed that this compound mitigated H2O2-induced cytotoxicity in N2a mouse neuroblastoma cells. The compound significantly reduced intracellular reactive oxygen species (ROS) levels and calcium ion influx, suggesting its potential in treating neurodegenerative diseases .

3. Antioxidant Activity

The compound also demonstrates strong antioxidant activity, which contributes to its protective effects against cellular damage.

  • DPPH Radical Scavenging Activity : this compound exhibited potent DPPH radical-scavenging activity with an IC50 value ranging between 6.9 µM and 20.5 µM, indicating its effectiveness in neutralizing free radicals .

The biological activities of this compound are attributed to several mechanisms:

  • Apoptosis Induction : this compound activates caspases involved in the apoptotic pathway, leading to programmed cell death in cancer cells .
  • Oxidative Stress Reduction : By scavenging free radicals and reducing ROS levels, this compound protects neuronal cells from oxidative damage .
  • Membrane Disruption : Similar compounds have been shown to disrupt cellular membranes, which may contribute to their antibacterial and antifungal properties .

Summary of Research Findings

The following table summarizes key findings regarding the biological activities of this compound:

Activity TypeEffectReference
CytotoxicityInduces apoptosis in cancer cells
NeuroprotectionReduces H2O2-induced cytotoxicity
AntioxidantScavenges DPPH radicals
Membrane DisruptionDisrupts cellular membranes

Q & A

Q. How does the acetylation of Myricanol influence its bioactivity compared to its parent compound?

  • Methodological Answer : Perform comparative bioassays (e.g., cytotoxicity or enzyme inhibition) using both Myricanol and this compound. Structural modifications from acetylation may enhance lipophilicity, affecting membrane permeability. Computational docking studies (e.g., AutoDock Vina) can predict binding affinity changes to targets like DNA topoisomerases .

Q. What strategies resolve co-elution issues in HPLC analysis of this compound?

  • Methodological Answer : Optimize chromatographic parameters:
  • Adjust column temperature (25–40°C) to improve peak resolution.
  • Modify mobile phase composition (e.g., 0.1% formic acid in water/acetonitrile).
  • Use tandem mass spectrometry (LC-MS/MS) for selective ion monitoring. Validate method robustness using Design of Experiments (DoE) .

Q. How can researchers validate the identity of this compound in natural product extracts?

  • Methodological Answer : Combine LC-MS with high-resolution mass spectrometry (HRMS) for exact mass determination (m/z 617.5 ± 0.01). Compare retention times and fragmentation patterns with authentic standards. For complex matrices, employ solid-phase extraction (SPE) to reduce interference .

Q. What in silico approaches predict this compound’s pharmacokinetic properties?

  • Methodological Answer : Use tools like SwissADME or ADMETLab to compute logP (lipophilicity), bioavailability, and metabolic stability. Molecular dynamics simulations (e.g., GROMACS) can model interactions with cytochrome P450 enzymes. Validate predictions with in vitro assays (e.g., microsomal stability tests) .

Q. How do structural variations in Myricanol derivatives affect their mechanism of action?

  • Methodological Answer : Synthesize analogs (e.g., dimethylmyricene, dimethylmyricanol) and compare bioactivity profiles. Use QSAR (quantitative structure-activity relationship) models to correlate acetyl group positioning with activity. Pair with transcriptomic analysis (RNA-seq) to identify differentially expressed pathways .

Data Contradiction and Reproducibility

Q. How should discrepancies in chromatographic purity values between labs be addressed?

  • Methodological Answer : Standardize protocols across labs using identical columns (e.g., Agilent ZORBAX SB-C18) and calibrators. Conduct inter-laboratory studies with blinded samples. Investigate potential degradation during transport (e.g., validate cold-chain logistics for shipped samples) .

Q. What steps ensure reproducibility in this compound bioactivity assays?

  • Methodological Answer :
  • Pre-treat cells with consistent passage numbers and culture conditions.
  • Include positive controls (e.g., camptothecin for topoisomerase inhibition).
  • Report data with error margins (mean ± SD, n ≥ 3) and statistical significance (p < 0.05 via ANOVA). Publish raw data in supplementary materials for peer review .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.